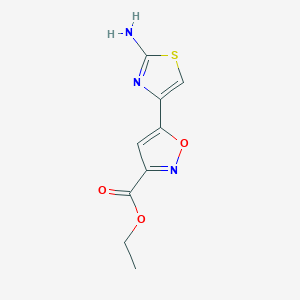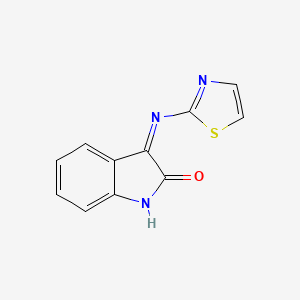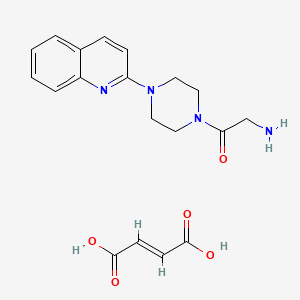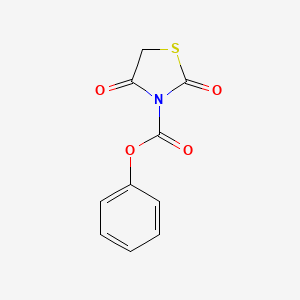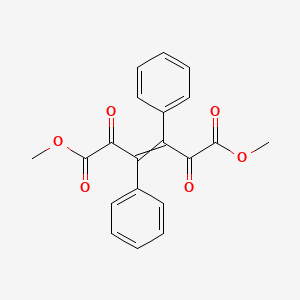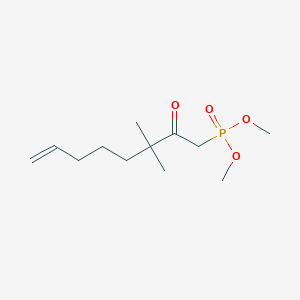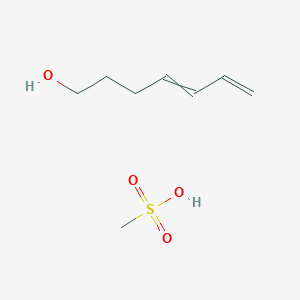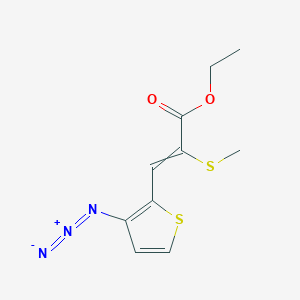
Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate is a synthetic organic compound that features a thiophene ring substituted with an azido group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiophene Ring: Starting with a thiophene precursor, the azido group can be introduced via nucleophilic substitution.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction.
Formation of the Prop-2-enoate Moiety: The final step involves the esterification of the prop-2-enoate group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules.
Materials Science: In the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in click chemistry reactions, forming stable triazole linkages.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(3-aminothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate: Similar structure but with an amino group instead of an azido group.
Ethyl 3-(3-bromothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate: Similar structure but with a bromo group instead of an azido group.
Uniqueness
Ethyl 3-(3-azidothiophen-2-yl)-2-(methylsulfanyl)prop-2-enoate is unique due to the presence of the azido group, which can undergo specific reactions such as click chemistry, making it valuable for bioconjugation and materials science applications.
Propiedades
Número CAS |
106183-72-6 |
|---|---|
Fórmula molecular |
C10H11N3O2S2 |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
ethyl 3-(3-azidothiophen-2-yl)-2-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C10H11N3O2S2/c1-3-15-10(14)9(16-2)6-8-7(12-13-11)4-5-17-8/h4-6H,3H2,1-2H3 |
Clave InChI |
HVZZYWCXDWRTFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=C(C=CS1)N=[N+]=[N-])SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


